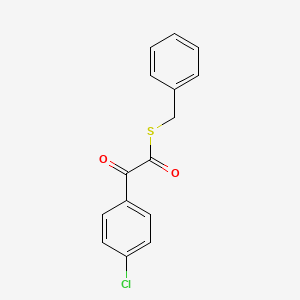
Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzene ring, a thioic acid group, and a phenylmethyl ester group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with benzyl mercaptan in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then oxidized using an oxidizing agent like hydrogen peroxide to form the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens like chlorine or bromine (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to alterations in metabolic pathways. Additionally, its ability to form stable complexes with metal ions makes it useful in catalysis and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetic acid, 4-chloro-alpha-methyl-
- Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-
- Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano (3-phenoxyphenyl)methyl ester
Uniqueness
Benzeneethanethioic acid, 4-chloro-alpha-oxo-, S-(phenylmethyl) ester is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H11ClO2S |
|---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
S-benzyl 2-(4-chlorophenyl)-2-oxoethanethioate |
InChI |
InChI=1S/C15H11ClO2S/c16-13-8-6-12(7-9-13)14(17)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
WIGLQYQHKJWADT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















